molecular formula C17H18ClN3O3S3 B2875567 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole CAS No. 955766-34-4

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole

Cat. No.: B2875567
CAS No.: 955766-34-4
M. Wt: 443.98
InChI Key: CVLMFHJGWMJJHU-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a 6-ethoxy group and a piperazine ring at position 2. The piperazine is further modified by a sulfonyl linker attached to a 5-chlorothiophene moiety. Key structural attributes include:

  • Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, often associated with bioactivity in pharmaceuticals.
  • 5-Chlorothiophene: An electron-deficient heterocycle that may influence metabolic stability and electronic interactions.

Properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S3/c1-2-24-12-3-4-13-14(11-12)25-17(19-13)20-7-9-21(10-8-20)27(22,23)16-6-5-15(18)26-16/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLMFHJGWMJJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine ring, a benzo[d]thiazole moiety, and a chlorothiophene group. Its molecular formula is C16H16ClN3O2SC_{16}H_{16}ClN_3O_2S with a molecular weight of approximately 446.0 g/mol. The presence of the sulfonyl group and the ethoxy substituent on the benzo[d]thiazole ring contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC16H16ClN3O2SC_{16}H_{16}ClN_3O_2S
Molecular Weight446.0 g/mol
CAS Number1170283-87-0
LogP2
Polar Surface Area (Ų)102

The primary biological activity of this compound is linked to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. AChE inhibitors help increase acetylcholine levels in the brain, enhancing cognitive function .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
  • Anticancer Potential : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Biological Evaluations

Recent studies have focused on the biological evaluations of this compound through various assays:

In Vitro Studies

  • AChE Inhibition : The compound demonstrated significant inhibitory activity against AChE, with an IC50 value comparable to known inhibitors. This suggests its potential utility in treating Alzheimer's disease.

In Vivo Studies

  • Animal Models : In animal models, administration of the compound resulted in improved cognitive performance in tasks designed to assess memory and learning, supporting its role as a neuroprotective agent.

Case Studies

  • Study on Neuroprotective Effects : In a study examining the neuroprotective effects of thiazole derivatives, this compound was found to reduce oxidative stress markers in neuronal cells, indicating potential benefits for neurodegenerative conditions .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related compounds, revealing that they inhibited bacterial growth effectively, suggesting a pathway for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Structure Key Substituents Functional Groups Potential Implications
Target Compound Benzo[d]thiazole 6-ethoxy, 4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl Sulfonyl, piperazine, ethoxy Enhanced solubility and receptor affinity
Pioglitazone Hydrochloride (Ev1) Thiazolidinedione 5-Ethyl-pyridin-2-yl-ethoxy, benzyl Carboxylic acid derivative Antidiabetic activity via PPAR-γ modulation
Thiazolylmethyl Carbamates (Ev2, Ev4) Thiazole Ureido, isopropylthiazole, phenyl Carbamate, urea Protease inhibition or antimicrobial activity
Pyrazole-Thiadiazine Amide (Ev3) Pyrazole-Thiadiazine 4-Chlorophenyl, amide Amide, thiadiazine Anticancer or anti-inflammatory potential
Key Observations:

Benzothiazole vs. Thiazolidinedione (Ev1) :

  • The target’s benzothiazole core is more aromatic and rigid compared to Pioglitazone’s thiazolidinedione, which is conformationally flexible. This may affect target selectivity and metabolic stability.
  • The sulfonyl-piperazine group in the target contrasts with Pioglitazone’s pyridinylethoxy chain, suggesting divergent pharmacokinetic profiles .

Sulfonyl Linker vs. Carbamate/Urea (Ev2, Ev4): The sulfonyl group in the target may improve aqueous solubility compared to carbamates or ureas, which are prone to hydrolysis.

Ethoxy Substitution vs. Amide Linkage (Ev3) :

  • The 6-ethoxy group on the benzothiazole may enhance lipophilicity and membrane permeability compared to Ev3’s polar amide linkage.
  • The chlorothiophene in the target offers steric and electronic differences from Ev3’s 4-chlorophenyl , possibly altering binding interactions .

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